4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a bile acid.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives, demonstrating significant antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014) Shaheen et al., 2014.
Liver X Receptor Agonists
- Derivatives of this compound have shown promise as agonists for liver X receptors (LXRs), which play a crucial role in cholesterol metabolism and may be implicated in various cardiovascular and neurodegenerative diseases (Ching, 2013) Ching, 2013.
Cardiac Applications
- A derivative, 17βH-Periplogenin, isolated from the root bark of Periploca sepium Bunge, was studied for its cardiac properties, offering insights into traditional herbal medicine applications (Zhang et al., 2012) Zhang et al., 2012.
Androgen Biosynthesis Inhibition
- Androsterone derivatives, closely related to the compound, have been investigated for their potential in inhibiting androgen biosynthesis, useful in hormone-related therapeutic applications (Djigoué, Simard, Kenmogne, & Poirier, 2012) Djigoué et al., 2012.
Pharmaceutical Synthesis
- The compound forms the basis for multistep synthesis processes in pharmaceutical research, such as in the creation of phosphazene derivatives of chenodeoxycholic acid, offering potential therapeutic benefits (Turkyilmaz & Genç, 2014) Turkyilmaz & Genç, 2014.
Antibacterial and Antifungal Potential
- Certain derivatives of this compound have been shown to possess antibacterial and antifungal properties, which could be harnessed in developing new antimicrobial agents (Skariyachan et al., 2011) Skariyachan et al., 2011.
Neuroinflammation Inhibition
- Synthetic androstene derivatives, incorporating features of the compound, have been evaluated for their anti-inflammatory effects on activated microglial cells, suggesting potential in treating neurodegenerative diseases (Wu et al., 2015) Wu et al., 2015.
X-ray Imaging Applications
- An organic compound with a structural resemblance has been explored for potential use in X-ray imaging applications due to its high radiopacity (Gopan, Susan, Jayadevan, & Joseph, 2021) Gopan et al., 2021.
properties
Molecular Formula |
C24H40O3 |
---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15?,16-,17-,18?,19-,20?,21?,23+,24-/m1/s1 |
InChI Key |
SMEROWZSTRWXGI-IENBECQSSA-N |
Isomeric SMILES |
CC(CCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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